1-Bromo-2,4-dimethoxybenzene
Overview
Description
1-Bromo-2,4-dimethoxybenzene is a brominated derivative of dimethoxybenzene, a compound with two methoxy groups attached to a benzene ring. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and electroluminescent materials.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the NBS bromination of dimethoxybenzenes can be controlled to avoid bromination while achieving oxidative demethylation, as demonstrated in the synthesis of quinoline derivatives . Similarly, the synthesis of 1,2-dibromobenzenes, which are valuable precursors for organic transformations, involves regioselective bromination and halogen/metal permutations . These methods highlight the versatility and control achievable in the synthesis of brominated aromatic compounds.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that influence the overall geometry and electronic properties of the molecule. For example, the single crystal X-ray structure of a brominated dimethoxybenzene derivative has been reported, providing insights into the spatial arrangement of the substituents around the benzene ring . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, making them useful intermediates in organic synthesis. The reactivity of these compounds can be tailored by controlling the position and nature of the substituents on the benzene ring. For example, sulfur-functionalized benzoquinones can be synthesized from brominated dimethoxybenzenes, demonstrating the potential for further functionalization . Additionally, the use of brominated benzene derivatives in Williamson reactions to produce intermediates for pharmaceutical applications has been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-dimethoxybenzene and related compounds are influenced by the presence of bromine and methoxy groups. These substituents affect the compound's polarity, solubility, and reactivity. The steric hindrance provided by bulky groups can also impact the compound's behavior in chemical reactions, as seen in the synthesis of crowded phosphine derivatives . Electrochemical measurements and spectroscopic methods, such as NMR and IR, are commonly used to characterize these properties and confirm the structures of synthesized compounds 10.
Scientific Research Applications
Synthesis of Sulfur-Functionalised Benzoquinones : The bromination of dimethoxydimethylbenzene, leading to products including 1-bromo-2,5-dimethoxy-3-methylbenzene, plays a role in creating new sulfur-containing quinone derivatives (Aitken et al., 2016).
Intermediate for Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, derived from bromobenzene, serves as an intermediate in the synthesis of pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
Oxidation to Benzoquinones : Fused 1,4-dimethoxybenzenes, including derivatives of 1-Bromo-2,4-dimethoxybenzene, can be oxidized to benzoquinones, with controlled reactions for bromination and oxidative demethylation (Kim et al., 2001).
Ring Expansion in Organometallic Chemistry : 1-Bromo-2,3,4,5-tetraethylalumole, related to 1-Bromo-2,4-dimethoxybenzene, is used in ring expansion reactions to produce novel organometallic compounds (Agou et al., 2015).
Formation of Ditopic Ligands : 1,2-Dibromo-4,5-dimethoxybenzene, closely related to 1-Bromo-2,4-dimethoxybenzene, is used to build ditopic ligands with various electrophiles, showcasing its versatility in ligand synthesis (Chuong et al., 2013).
Synthesis of Heterocyclic Compounds : The compound participates in benzyne type reactions for synthesizing tetralone derivatives, useful in producing various heterocyclic compounds (Kametani et al., 1973).
In Vivo Pharmacokinetic and Pharmacodynamic Evaluation : It is used in synthesizing labeled compounds for pharmacokinetic and pharmacodynamic studies (Wang et al., 1993).
Antioxidant and Anticancer Activities : Derivatives of bromophenols, including those related to 1-Bromo-2,4-dimethoxybenzene, show potential in drug development due to their biological activities, such as antioxidant and anticancer properties (Dong et al., 2022).
Safety And Hazards
1-Bromo-2,4-dimethoxybenzene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding personal contact, including inhalation, wearing protective clothing, and using in a well-ventilated area .
properties
IUPAC Name |
1-bromo-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZVSQOXJIHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170262 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-dimethoxybenzene | |
CAS RN |
17715-69-4 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17715-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2,4-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU54UE5GSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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